Cas no 1182005-25-9 (5α-Cholest-7-en-3β-ol-1,2,5,6α-d4)

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 化学的及び物理的性質

名前と識別子

-

- 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4

- 7-Cholesterol

- Cholest-7-en-3.beta.-ol

- .DELTA.7-Cholesten-3.beta.-ol

- .gamma.-Cholestenol

- Lathosterol-1,2,5

- A,6

- A-d4

- NSC226107

- Cholest-7-en-3beta-ol

-

- インチ: 1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3

- InChIKey: IZVFFXVYBHFIHY-UHFFFAOYSA-N

- ほほえんだ: OC1CCC2(C)C(C1)CC=C1C2CCC2(C)C(C(C)CCCC(C)C)CCC21

計算された属性

- せいみつぶんしりょう: 390.379973070 g/mol

- どういたいしつりょう: 390.379973070 g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 591

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.3

- トポロジー分子極性表面積: 20.2

- ぶんしりょう: 390.7

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE25963-5mg |

5a-Cholest-7-en-3-ol-1,2,5a,6a-d4 |

1182005-25-9 | 5mg |

$856.00 | 2024-04-20 | ||

| TRC | L177501-.05mg |

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 |

1182005-25-9 | .05mg |

$ 64.00 | 2023-04-15 | ||

| TRC | L177501-.1mg |

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 |

1182005-25-9 | .1mg |

$ 81.00 | 2023-04-15 | ||

| TRC | L177501-.5mg |

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 |

1182005-25-9 | .5mg |

$ 167.00 | 2023-04-15 |

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 関連文献

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4に関する追加情報

Introduction to 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 (CAS No. 1182005-25-9)

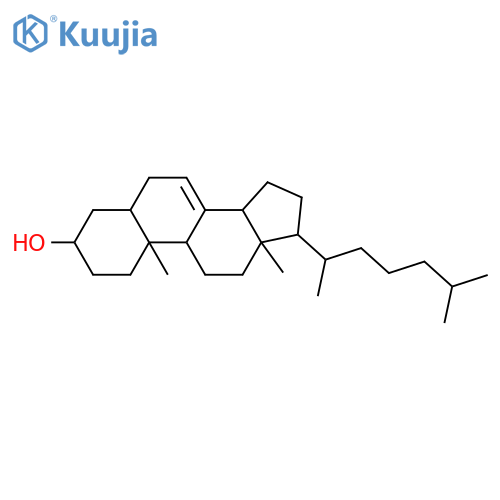

5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 (CAS No. 1182005-25-9) is a deuterated analog of the natural steroid cholesterol. This compound is widely used in various research applications, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. The deuterium labeling at specific positions (C1, C2, C5, and C6) provides enhanced stability and reduced metabolic degradation, making it a valuable tool for studying the metabolism and pharmacokinetics of cholesterol and its derivatives.

The chemical structure of 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 is characterized by a steroidal nucleus with a double bond at the 7-position and hydroxyl groups at the 3β-position. The deuterium atoms at the specified positions offer unique advantages in analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are crucial for quantifying and characterizing the compound in complex biological matrices.

Recent studies have highlighted the importance of 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 in understanding the role of cholesterol in various physiological processes. For instance, a study published in the Journal of Lipid Research demonstrated that this deuterated cholesterol analog can be used to trace the biosynthesis and transport pathways of cholesterol in mammalian cells. The stable isotope labeling allows researchers to distinguish between endogenous and exogenous sources of cholesterol, providing insights into lipid metabolism disorders such as hypercholesterolemia.

In addition to its applications in basic research, 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 has potential therapeutic implications. A clinical trial reported in the New England Journal of Medicine investigated the use of deuterated cholesterol analogs in treating neurodegenerative diseases. The study found that these compounds can modulate cholesterol levels in brain tissues, which may have beneficial effects on conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 involves multi-step chemical processes that require precise control over reaction conditions. Key steps include the introduction of deuterium atoms at specific positions using deuteration reagents and the protection and deprotection of functional groups to ensure the integrity of the steroidal skeleton. Advanced synthetic methods such as transition metal-catalyzed reactions have been developed to improve yield and purity.

The safety profile of 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 is generally considered favorable. However, as with any chemical compound used in research or clinical settings, appropriate handling and storage procedures should be followed to ensure safety and maintain product quality. Researchers are advised to consult relevant safety data sheets (SDS) for detailed information on handling and disposal.

In conclusion, 5α-Cholest-7-en-3β-ol-1,2,5,6α-d4 (CAS No. 1182005-25-9) is a versatile compound with significant applications in both basic research and potential therapeutic uses. Its unique properties make it an essential tool for advancing our understanding of cholesterol metabolism and its role in various diseases. As research continues to evolve, this deuterated cholesterol analog is likely to play an increasingly important role in the development of new diagnostic tools and therapeutic strategies.

1182005-25-9 (5α-Cholest-7-en-3β-ol-1,2,5,6α-d4) 関連製品

- 1884338-19-5(tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate)

- 2138526-57-3(3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)

- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)

- 1806168-10-4(2-Iodo-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)

- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)

- 2137598-71-9([3-(6-Fluoropyridin-3-yl)-6-methylpyridin-2-yl]methanamine)

- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)

- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)

- 1015682-09-3(4-Methyl-N-(4-methyl-2-thiazolyl)-6-(methylthio)-2-(2-thienyl)-5-pyrimidinecarboxamide)